molecular formula C12H14N2O2 B2541900 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1040715-76-1

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Katalognummer: B2541900
CAS-Nummer: 1040715-76-1
Molekulargewicht: 218.256
InChI-Schlüssel: YRZYWXFHHSFFPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Analysis

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 3-propyl-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is derived from its structural features:

  • Parent system : Benzo[e]diazepine, a fused bicyclic system comprising a benzene ring (e-position) and a seven-membered diazepine ring.
  • Substituents :
    • 3-propyl : A propyl group attached to the nitrogen atom at position 3 of the diazepine ring.
    • Dioxo groups : Ketone groups at positions 2 and 5 of the diazepine ring.

The numbering adheres to IUPAC rules, prioritizing the lowest possible numbers for substituents and functional groups. The compound’s molecular formula is C₁₂H₁₄N₂O₂ , with a molecular weight of 218.25 g/mol .

Property Value Source
CAS Number 1040715-76-1
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol

Molecular Geometry and Conformational Dynamics

The bicyclic structure adopts a boat conformation in the diazepine ring, influenced by steric and electronic factors. Key features include:

  • Ring inversion barrier : Computational studies (e.g., DFT) predict moderate barriers (~10–15 kcal/mol) for conformational interconversion between M- and P-forms, typical for benzodiazepines.
  • Propyl group orientation : The 3-propyl substituent likely adopts a pseudoequatorial orientation to minimize steric strain with adjacent groups.
Table 1: Conformational Analysis of Benzodiazepine Derivatives
Substituent Ring Conformation Inversion Barrier (DFT) Source
3-Propyl Boat ~12–15 kcal/mol
3-Benzyl Boat ~17–20 kcal/mol
3-Methyl Boat ~10–12 kcal/mol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons : δ 6.8–7.7 ppm (multiplet, benzene ring).
    • Propyl group : δ 0.9–1.5 ppm (triplet, CH₃), δ 1.5–1.7 ppm (sextet, CH₂), δ 2.2–2.4 ppm (triplet, CH₂ adjacent to N).
    • NH proton : δ 10.5–11.0 ppm (broad singlet).
  • ¹³C NMR :
    • Carbonyl carbons : δ 167–176 ppm (C=O groups).
    • Propyl carbons : δ 13–23 ppm (CH₃), δ 22–28 ppm (CH₂).
Infrared (IR) Spectroscopy
  • Carbonyl stretches : Strong peaks at 1695–1710 cm⁻¹ (C=O).
  • N–H stretch : Broad peak at 3340–3360 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 218 (M⁺).
  • Fragmentation : Loss of propyl group (C₃H₇) yields m/z 154 (C₉H₈N₂O₂⁺).
Spectral Data Values Source
¹H NMR (Aromatic) δ 6.8–7.7 ppm
¹³C NMR (C=O) δ 167–176 ppm
IR (C=O) 1695–1710 cm⁻¹
MS (M⁺) m/z 218

Crystallographic Data and Solid-State Arrangement

Limited crystallographic data exists for this specific compound, but insights can be drawn from analogous benzodiazepines:

  • Hydrogen bonding : Dione groups may participate in intermolecular hydrogen bonds, stabilizing the crystal lattice.
  • Packing motifs : Likely adopts a herringbone or stacked arrangement due to aromatic interactions.

Computational Chemistry Studies

Density Functional Theory (DFT) studies reveal:

  • Electron distribution : Partial positive charge on the diazepine nitrogen atoms, enhancing electrophilicity at C2 and C5.
  • Reactivity : Propyl group increases steric bulk, potentially directing regioselectivity in alkylation or acylation reactions.
Table 2: Computational Insights
Property Value Method
HOMO-LUMO gap ~5.0 eV DFT (B3LYP)
Partial charge (N3) +0.3 DFT (B3LYP)
Ring inversion barrier 12–15 kcal/mol DFT (B3LYP)

Eigenschaften

IUPAC Name

3-propyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-5-10-12(16)13-9-7-4-3-6-8(9)11(15)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZYWXFHHSFFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with propylamine, followed by cyclization using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides, amines, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzodiazepine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H14_{14}N2_2O2_2
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 1040715-76-1

The compound features a fused benzodiazepine ring structure that contributes to its biological activity. Its structural characteristics allow it to interact with various biological targets, particularly in the central nervous system.

Anticonvulsant Activity

Research indicates that compounds within the benzodiazepine class exhibit anticonvulsant properties. Studies have shown that derivatives of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can modulate GABAergic neurotransmission, which is crucial for controlling seizures.

Anxiolytic Effects

The anxiolytic potential of this compound has been explored in preclinical models. By enhancing GABA receptor activity, it may reduce anxiety symptoms effectively. This application is particularly relevant for developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects. It could potentially mitigate neuronal damage in conditions such as stroke or neurodegenerative diseases by reducing oxidative stress and inflammation.

Side Effect Profile

Compared to other benzodiazepines, the side effect profile of this compound appears favorable in preliminary studies. Research is ongoing to characterize its pharmacokinetics and long-term safety.

Case Study 1: Anticonvulsant Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant anticonvulsant activity in rodent models of epilepsy. The results indicated a dose-dependent effect on seizure frequency and duration.

Case Study 2: Anxiolytic Effects

In a double-blind clinical trial involving patients with generalized anxiety disorder (GAD), participants who received treatment with this compound showed marked improvement in anxiety symptoms compared to placebo controls.

Case Study 3: Neuroprotection

Research conducted on neurodegenerative disease models highlighted the neuroprotective effects of this compound against beta-amyloid-induced toxicity in neuronal cells. The findings suggest potential therapeutic applications for Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the characteristic anxiolytic and sedative effects of benzodiazepines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity :

  • The 3-propyl derivative’s GABA modulation contrasts with the inactivity of the 3-benzylidene-4-methyl analog, suggesting that bulky substituents (e.g., benzylidene) may hinder receptor binding .
  • The 4-methyl variant’s commercial availability reflects its utility as a synthetic intermediate, despite lacking bioactivity .

Synthetic Accessibility :

  • Microwave-assisted alkylation (e.g., for 4-methyl derivatives) enables rapid N-functionalization , whereas Pd/C hydrogenation is preferred for propyl and benzyl derivatives .
  • Chiral synthesis (e.g., (3R)-isobutyl) requires specialized conditions, limiting scalability .

Thermal and Spectral Properties :

  • The 3-propyl derivative’s melting point (149–150°C) is higher than that of liquid-phase N-methylated analogs (e.g., 1,3,4-trimethyl derivative isolated as an oil) , indicating enhanced crystallinity due to linear alkyl chains.

Commercial and Research Relevance

  • The discontinued status of the 3-propyl derivative highlights challenges in translating GABA modulation into viable therapeutics.
  • In contrast, 4-methyl and 3-benzyl derivatives remain accessible for exploratory chemistry due to standardized synthesis protocols .

Biologische Aktivität

3-Propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS No. 1040715-76-1) is a member of the benzodiazepine family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features a fused benzodiazepine ring system which is critical for its biological activity.

Recent studies have explored the mechanisms through which this compound exerts its biological effects. Key findings include:

  • Anticancer Activity : This compound has been identified as a potential protein synthesis inhibitor with significant anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various human tumor cell lines, with a reported average growth inhibitory concentration (GI50) of 0.24 μM against 60 tumor lines across nine types of human cancers .
  • Induction of Apoptosis : The compound has shown promise in inducing apoptosis in cancer cells by disrupting cell cycle progression and inhibiting protein synthesis, leading to reduced tumor growth in xenograft models without observable toxicity .
  • Neuropharmacological Effects : As with other benzodiazepines, there is potential for anxiolytic and anticonvulsant effects. Structure-activity relationship (SAR) studies indicate that modifications to the diazepine ring can enhance binding affinity to central and peripheral benzodiazepine receptors .

Case Study 1: Anticancer Efficacy

A study conducted on the compound highlighted its efficacy against non-small-cell lung cancer (NSCLC). The synthetic derivative exhibited significant tumor growth inhibition in mouse models, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Structure-Activity Relationship

Research into the SAR of benzodiazepines has shown that slight modifications to the compound can lead to variations in biological activity. For instance, the introduction of substituents at specific positions on the diazepine ring has been linked to enhanced receptor affinity and reduced side effects compared to traditional benzodiazepines .

Comparative Analysis of Biological Activities

The following table summarizes various biological activities associated with different derivatives of benzodiazepines, including this compound:

Compound NameAnticancer ActivityAnxiolytic EffectsOther Notable Effects
This compoundHigh (GI50 = 0.24 μM)PotentialProtein synthesis inhibition
Methylated derivativesModerateStrongEnhanced receptor binding
Chlorinated analogsHighModerateIncreased lipophilicity

Q & A

Q. What causes unexpected byproducts (e.g., dimerization) during cyclization?

  • Methodology: Monitor reaction progress via TLC. Dimerization occurs at high temps (>100°C); optimize at 80°C with slow reagent addition. Quench side reactions with NH₄Cl .

Q. How to interpret conflicting IR/NMR data for carbonyl groups?

  • Methodology: IR peaks at 1671–1750 cm⁻¹ confirm lactam carbonyls. For NMR, decoupling experiments distinguish between keto-enol tautomers. DFT calculations (e.g., Gaussian) validate electronic environments .

Experimental Design

Q. Design a SAR study to evaluate 3-propyl vs. 3-aryl analogs for CNS activity.

  • Methodology: Synthesize analogs with varying alkyl/aryl groups. Test GABA-A receptor binding (³H-flunitrazepam displacement) and neurotoxicity (MTT assay). Use ANOVA for IC₅₀ comparisons .

Q. Propose a protocol for metabolic stability testing in liver microsomes.

  • Methodology: Incubate compound (1 µM) with human microsomes + NADPH. Quantify via LC-MS/MS (MRM transitions for parent/product). Calculate t₁/₂ using non-compartmental analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.